molecular formula C17H16N2O3S B15109346 2-(Benzylsulfanyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

2-(Benzylsulfanyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B15109346
M. Wt: 328.4 g/mol
InChI Key: BNTZSPAJUJZYSA-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a benzylthio (sulfanyl) group and at position 5 with a 3,4-dimethoxyphenyl moiety. The 1,3,4-oxadiazole scaffold is known for its electron-deficient aromatic character, enabling diverse interactions with biological targets. This compound’s structural features align with derivatives investigated for antimicrobial, anti-inflammatory, and cytotoxic activities, as evidenced by studies on analogous compounds .

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

2-benzylsulfanyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C17H16N2O3S/c1-20-14-9-8-13(10-15(14)21-2)16-18-19-17(22-16)23-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

BNTZSPAJUJZYSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with benzyl isothiocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Antibacterial Activity

  • The methylsulfonyl analog (EC₅₀: 0.17–1.98 µg/mL) demonstrates superior antibacterial potency against Xanthomonas species compared to bismerthiazol and thiodiazole copper . The target compound’s benzylsulfanyl group may reduce antibacterial efficacy due to increased steric hindrance but could enhance antifungal or cytotoxic activity via lipophilic interactions .

Anti-inflammatory Activity

  • The 3,4-dimethoxyphenyl group is critical for anti-inflammatory action. Compound 12 (with N,N-diphenylaminomethyl at position 5) showed 61.9% inhibition of edema, comparable to indomethacin, while maintaining lower ulcerogenicity . The target compound’s benzylsulfanyl group may further modulate COX-2 selectivity or reduce oxidative stress via sulfur-mediated antioxidant effects.

Cytotoxic Potential

  • Derivatives with 3,4-dimethoxyphenyl groups, such as compound 12c (72.68% growth inhibition at 10 µM), exhibit cytotoxicity linked to tubulin polymerization inhibition . The target compound’s benzylsulfanyl group could enhance cellular uptake, though its exact mechanism requires validation.

Fungicidal and Herbicidal Activity

  • Thioether-linked oxadiazoles (e.g., 5g) show fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum) and herbicidal effects via SDH enzyme inhibition . The target compound’s benzylthio group may confer similar activity, though substituent electronegativity (e.g., bromo vs. methoxy) influences target binding.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) LogP (Predicted) Solubility (Predicted)
Target Compound Not reported ~3.5 (high) Low (lipophilic)
2-(3,4-Dimethoxybenzyl)-5j 90–92 ~2.8 Moderate
2-(Methylsulfonyl) analog Not reported ~1.2 High
2-[3-(4-Bromophenyl)propan-3-one] Not reported ~3.1 Low
  • This contrasts with methylsulfonyl derivatives, which exhibit higher solubility and antibacterial efficacy .

Structure-Activity Relationship (SAR) Trends

Position 2 Substituents :

  • Sulfonyl groups (e.g., methylsulfonyl) enhance antibacterial activity via strong electron-withdrawing effects .
  • Thioethers (e.g., benzylsulfanyl) favor fungicidal and cytotoxic activities due to lipophilicity and sulfur redox activity .

Position 5 Substituents :

  • 3,4-Dimethoxyphenyl improves anti-inflammatory and cytotoxic activities, likely through hydrogen bonding and π-π stacking .
  • Pyridinyl or trifluoromethylpyrazolyl groups enhance herbicidal activity via SDH inhibition .

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